molecular formula C20H34O5 B1670695 Dinoprost CAS No. 551-11-1

Dinoprost

Cat. No.: B1670695
CAS No.: 551-11-1
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-YNNPMVKQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinoprost can be synthesized from arachidonic acid, a polyunsaturated fatty acid. The synthesis involves several steps, including the formation of a prostaglandin intermediate through cyclization and oxidation reactions. The key steps include:

    Cyclization: Arachidonic acid undergoes cyclization to form a prostaglandin intermediate.

    Oxidation: The intermediate is then oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Metabolic Reactions

Dinoprost undergoes enzymatic dehydrogenation as its primary metabolic pathway. This reaction occurs predominantly in the maternal lungs and liver, leading to the formation of oxidative metabolites . The process involves the removal of hydrogen atoms, which modifies the hydroxyl groups in the prostaglandin structure. While specific enzyme names (e.g., 15-hydroxyprostaglandin dehydrogenase) are not explicitly detailed in the provided sources, the metabolic clearance aligns with typical prostaglandin catabolism .

Key metabolic features :

  • Half-life in amniotic fluid : 3–6 hours .

  • Plasma half-life : <1 minute after intravenous administration .

Mass Spectrometry Fragmentation

Analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have characterized this compound’s fragmentation patterns under electrospray ionization (ESI) conditions. The following MRM (multiple reaction monitoring) transitions were observed :

Precursor Ion (m/z)Product Ions (m/z)Collision Energy (V)
357.3 ([M−H]⁻)313.3, 197.25, 295.4, 251.319–23

These transitions correspond to the loss of functional groups such as carboxyl (–COOH) and hydroxyl (–OH) moieties. The dominant product ion at m/z 313.3 results from the neutral loss of CO₂ (44 Da) .

Stability and Degradation

This compound tromethamine (the trometamol salt form) exhibits hygroscopicity , readily absorbing moisture from the environment . While specific degradation products are not listed in the sources, hydrolysis of the ester or carboxyl groups under acidic/basic conditions is plausible.

Physicochemical stability :

  • Solubility : Freely soluble in water (≥200 mg/mL at room temperature) .

  • Melting point : Not explicitly reported, but this compound tromethamine forms a crystalline powder .

Analytical Method Validation

A validated LC-MS/MS method for this compound quantification demonstrated the following performance :

ParameterValue (Concentration: 0.1–10 µg/mL)
Intraday precision1.4–5.0%
Intraday accuracy-4.5% to +4.3%
Interday precision0.7–4.7%
Interday accuracy-3.8% to +5.0%

The method’s coefficient of determination (R²) exceeded 0.9980 , ensuring reliability across biological matrices .

Comparative Reactivity with Related Prostaglandins

This compound’s structure includes two hydroxyl groups and one carboxyl group, making it more polar than analogs like carboprost (a methylated derivative). This polarity influences its metabolic stability and interaction with prostaglandin receptors .

FeatureThis compound (PGF2α)Dinoprostone (PGE2)
Key functional groups2 hydroxyl, 1 carboxyl1 hydroxyl, 1 ketone, 1 carboxyl
Receptor affinityBinds PGF2α receptor (agonist)Binds EP1-4 receptors (agonist)
Metabolic half-life<1 minute (plasma)2.5–5 minutes (tissue)

Scientific Research Applications

Introduction to Dinoprost

This compound, a synthetic prostaglandin E2 analog, is primarily used in obstetrics and gynecology for labor induction and cervical ripening. It plays a crucial role in managing various reproductive health conditions, including preterm labor, post-term pregnancy, and medical abortion. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Labor Induction

Overview : this compound is widely utilized for inducing labor in pregnant women, especially in cases of preterm rupture of membranes or post-term pregnancies.

Efficacy : Studies indicate that this compound is effective in achieving vaginal delivery compared to other agents like misoprostol. For instance, one study showed that vaginal dinoprostone resulted in a higher rate of vaginal delivery within 48 hours compared to a double-balloon catheter group (90.11% vs. 75.38%) .

Data Table: Comparison of Labor Induction Agents

AgentVaginal Delivery RateCesarean Section RateOxytocin Augmentation Required
Dinoprostone90.11%9.89%17.03%
Double-Balloon75.38%24.62%80.90%

Cervical Ripening

Mechanism : this compound acts by softening the cervix and promoting uterine contractions, which are essential for cervical ripening before labor.

Clinical Findings : A study involving 216 patients demonstrated that a single application of dinoprostone was sufficient for cervical ripening in 88.9% of cases . The use of this compound has been associated with fewer complications such as chorioamnionitis when compared to mechanical methods .

Medical Abortion

Usage : this compound is also employed in medical abortion protocols, often in conjunction with other medications like mifepristone.

Case Studies : Research indicates that this compound can effectively facilitate uterine contractions necessary for expelling the fetus during medical abortion procedures .

Treatment of Intrauterine Infection

Application : In cases of intrauterine infections, this compound has been shown to enhance treatment outcomes when used alongside antibiotics.

Effectiveness : A clinical study highlighted that this compound administration improved the success rates of treating intrauterine infections significantly .

Case Study 1: Comparison with Misoprostol

A comparative study involving 904 patients found that vaginal dinoprostone was more effective than misoprostol for labor induction, particularly in achieving vaginal deliveries without significant adverse effects .

Case Study 2: Single vs. Double Application

In a retrospective observational study, the outcomes of single versus double application of dinoprostone were analyzed. Results showed that while double application led to spontaneous delivery in 58.4% of cases, it was associated with poorer neonatal outcomes compared to a single application .

Mechanism of Action

Dinoprost exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. In the uterus, this compound stimulates myometrial contractions by increasing intracellular calcium levels . It also promotes cervical ripening by remodeling the extracellular matrix and increasing water content .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dinoprost

This compound is unique in its specific action on the myometrium and its ability to induce strong uterine contractions. Unlike dinoprostone, which also has cervical ripening effects, this compound is more potent in inducing labor . Misoprostol, on the other hand, has a broader range of applications but may cause more side effects .

Biological Activity

Dinoprost, also known as this compound tromethamine, is a naturally occurring prostaglandin F2α that plays a significant role in various biological processes, particularly in reproductive health. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound primarily acts on the myometrium, stimulating contractions similar to those observed during labor. Its mechanism involves:

  • Prostaglandin Receptor Agonism : this compound binds to prostaglandin receptors (specifically the FP receptor) in the uterus, leading to increased myometrial contractions and cervical dilation. This is crucial for inducing labor or facilitating abortion in medical settings .
  • Inhibition of Steroidogenesis : It inhibits the production of steroids by the corpus luteum, which is essential for maintaining pregnancy .

Clinical Applications

This compound is predominantly used in obstetrics and gynecology for:

  • Induction of Labor : It is effective in inducing labor in cases where medical intervention is necessary.
  • Abortion : It is utilized for medical abortions during the second trimester and in cases of incomplete abortion .

Comparative Studies

A variety of studies have compared this compound with other agents like Misoprostol for labor induction:

  • Effectiveness : A study showed that this compound resulted in a higher rate of vaginal deliveries within 48 hours compared to Misoprostol (90.11% vs. 75.38%, P < 0.0002) and significantly fewer cesarean sections (9.89% vs. 24.62%, P < 0.0002) .
Study GroupVaginal Delivery Rate (%)Cesarean Section Rate (%)
This compound90.119.89
Misoprostol8224.62
  • Safety Profile : The incidence of chorioamnionitis was notably lower in the this compound group compared to the double-balloon catheter group (0 vs. 12 cases, P = 0.0005) .

Case Studies

In a retrospective study involving 904 patients, this compound demonstrated superior outcomes in terms of delivery rates compared to Misoprostol, with a vaginal delivery rate of 89% versus 82% for Misoprostol (P = 0.016) .

Biological Effects Beyond Reproductive Health

This compound has also been studied for its effects on animal reproduction:

  • In boars, this compound enhanced sexual behavior and improved semen collection success compared to other prostaglandins like Cloprostenol . This indicates its potential applications in veterinary medicine as well.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Dinoprost induces luteolysis in mammalian reproductive studies?

this compound acts as a potent FP receptor agonist, triggering intracellular pathways that lead to luteolysis. Key mechanisms include ER stress induction, autophagy, and apoptosis in luteal cells. For example, in goat luteal cells, 1 μM this compound administered for 24 hours significantly upregulates GRP78 (an ER stress marker) and activates unfolded protein response (UPR) sensors, culminating in apoptosis rates of ~15.6% . Researchers should measure markers like caspase-3, Bcl-2 family proteins, and autophagy-related proteins (e.g., LC3-II) to validate these pathways.

Q. How should in vitro protocols be designed to study this compound's effects on cellular stress pathways?

  • Cell lines : Use primary luteal cells (e.g., goat or bovine) to maintain physiological relevance.
  • Dosage : 1 μM is a standard concentration for inducing ER stress and apoptosis .
  • Incubation time : 24 hours is optimal for observing significant changes in apoptotic markers.
  • Controls : Include FP receptor antagonists (e.g., AL-8810) to confirm receptor-specific effects.
  • Key assays : Western blotting for GRP78, CHOP, and ATF6; flow cytometry for apoptosis (Annexin V/PI staining) .

Q. What are the critical pharmacokinetic parameters to consider when administering this compound in bovine models?

this compound has a short plasma half-life (~minutes) and is rapidly metabolized in the liver/lungs. Key parameters:

  • Peak concentration : Achieved within minutes post-intramuscular (IM) injection .
  • Clearance : Near-complete after 1–2 hepatic/pulmonary passes .
  • Tissue distribution : Highest concentrations at the injection site, with residual levels in milk peaking at 2 hours post-administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported effects on progesterone suppression?

Some studies report no significant changes in plasma progesterone (P > 0.05) after this compound treatment in cows , while others show downregulation of STAR and HSD3B mRNA (critical for progesterone synthesis) . To address this:

  • Experimental variables : Compare dosage (e.g., 2.5 mg vs. 5 mg intra-CL injection) and administration routes (IM vs. intra-CL).
  • Timing : Measure progesterone at multiple timepoints (e.g., 0 h, 2 h, 8 h, 12 h) to capture transient effects .
  • Model specificity : Use pyometric vs. healthy cow models to assess disease-state variability .

Q. What methodologies optimize the study of this compound's dose-dependent effects on luteal blood flow and gene expression?

  • Dose selection : Test 2.5 mg, 5 mg, and 10 mg this compound via intra-CL injection to identify thresholds for STAR mRNA suppression .
  • Blood flow measurement : Use Doppler ultrasonography to quantify corpus luteum blood flow (CLBF) at 2 h and 12 h post-injection .
  • Gene expression analysis : Employ qPCR for RIPK1/RIPK3 (necroptosis markers) and STAR/HSD3B (steroidogenesis genes) .

Q. How can researchers design experiments to distinguish this compound's direct vs. systemic effects?

  • Comparative administration : Compare intra-CL injection (localized effect) vs. IM administration (systemic distribution) .
  • Tissue-specific markers : Analyze mRNA/protein levels in the corpus luteum vs. peripheral tissues (e.g., endometrium).
  • Pharmacokinetic modeling : Track this compound metabolites in blood and milk to assess systemic exposure .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound's time-dependent effects?

  • Mixed-effects models : Account for repeated measures (e.g., CLBF at 0 h, 2 h, 8 h, 12 h) .
  • ANOVA with post-hoc tests : Compare dose groups and administration routes.
  • Survival analysis : For studies measuring luteolysis duration or abortion rates.

Q. How should researchers validate this compound-induced ER stress in vitro?

  • Positive controls : Use thapsigargin (ER stress inducer) to benchmark GRP78/UPR activation.
  • Inhibitor studies : Co-treat with 4-phenylbutyrate (UPR inhibitor) to reverse this compound's effects .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map ER stress pathways.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-YNNPMVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Record name dinoprost
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dinoprost
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022946
Record name Dinoprost
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/
Record name PROSTAGLANDIN F2ALPHA
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Color/Form

NATURAL FORM, CRYSTALS

CAS No.

551-11-1, 23518-25-4
Record name Prostaglandin F2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoprost [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Prostaglandin F2-alpha
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoprost
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dinoprost
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Record name DINOPROST
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25-35 °C
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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